![molecular formula C15H16N4O3 B12621237 Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester](/img/structure/B12621237.png)
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a phenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-amino-3-pyridine, is reacted with an appropriate reagent to introduce the amino group at the desired position.
Carbamate Formation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamic acid moiety.
Esterification: Finally, the carbamic acid derivative is esterified with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, N-[2-[(2-amino-3-pyridinyl)amino]-2-oxoethyl]-, phenylmethyl ester is unique due to its specific structure, which includes a pyridine ring and a phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H16N4O3 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
benzyl N-[2-[(2-aminopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C15H16N4O3/c16-14-12(7-4-8-17-14)19-13(20)9-18-15(21)22-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,16,17)(H,18,21)(H,19,20) |
Clave InChI |
YQZAWQRJSICPCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


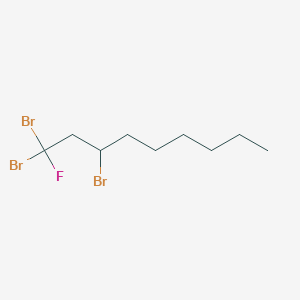
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)

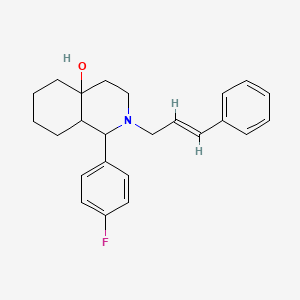
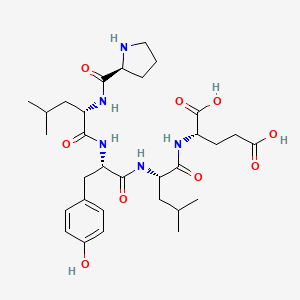

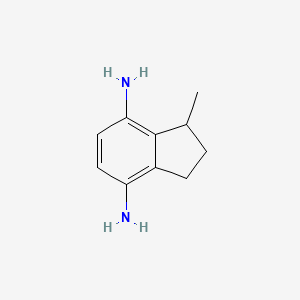
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
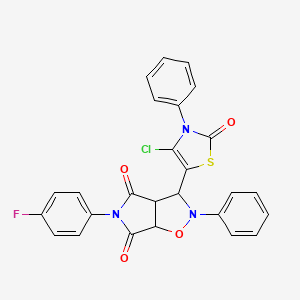
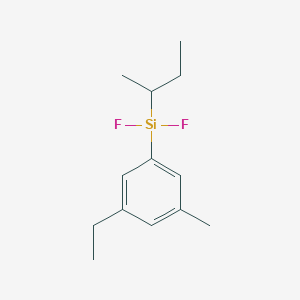
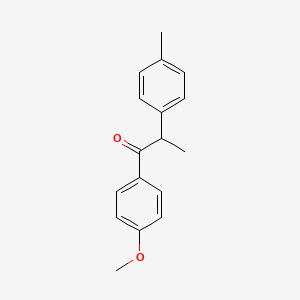
![2-((8-(4-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B12621234.png)
